1-(1-Benzylpiperidin-3-YL)ethan-1-one is an organic compound characterized by its unique structure, which includes a piperidine ring and a benzyl group. Its molecular formula is , and it has a molecular weight of approximately 217.31 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
This compound falls under the classification of piperidine derivatives, which are known for their diverse biological activities. It is often synthesized for use in research related to central nervous system disorders, including Alzheimer’s disease and other neurodegenerative conditions . The compound can be sourced from chemical suppliers and is used in both academic research and pharmaceutical development.
The synthesis of 1-(1-Benzylpiperidin-3-YL)ethan-1-one can be achieved through several methods, with one common route being the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then acylated using acetyl chloride to yield the target compound.
Technical Details:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors for efficiency.
The molecular structure of 1-(1-Benzylpiperidin-3-YL)ethan-1-one features a piperidine ring bonded to a benzyl group and an ethanone moiety. The InChI representation of this compound is:
Key Data:
1-(1-Benzylpiperidin-3-YL)ethan-1-one can undergo various chemical reactions:
Oxidation:
The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to produce corresponding ketones or carboxylic acids.
Reduction:
Reduction can be performed using sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution:
The benzyl group allows for electrophilic aromatic substitution reactions, including nitration or halogenation under appropriate conditions.
These reactions are monitored using techniques like Thin Layer Chromatography (TLC) and characterized by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The mechanism of action of 1-(1-Benzylpiperidin-3-YL)ethan-1-one primarily involves its interaction with neurotransmitter systems. Research indicates that it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the breakdown of neurotransmitters like acetylcholine. This inhibition could enhance cholinergic signaling, making it a candidate for therapeutic applications in neurodegenerative diseases like Alzheimer’s disease.
Relevant data on boiling points or melting points were not provided in the sources but can be inferred based on similar compounds within the piperidine class.
1-(1-Benzylpiperidin-3-YL)ethan-1-one has several applications:
Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Piperidine stands as one of the most fundamental nitrogen-containing heterocyclic scaffolds in medicinal chemistry, forming the structural backbone of numerous clinically significant drugs. Over 7,000 piperidine-related scientific publications in the past five years underscore its pivotal role in modern pharmaceutical development [5]. Piperidine derivatives exhibit exceptionally diverse pharmacological profiles, including anticancer, antiviral, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic activities [2]. This remarkable versatility stems from the scaffold's optimal spatial geometry, which allows for efficient interaction with diverse biological targets. The piperidine ring's stability under physiological conditions, combined with its ability to adopt both chair and boat conformations, enables precise three-dimensional positioning of pharmacophoric elements. Furthermore, the basic nitrogen atom facilitates salt formation (improving solubility) and participates in critical hydrogen-bonding interactions with target proteins. Approximately 20 classes of FDA-approved pharmaceuticals contain the piperidine moiety, ranging from the antipsychotic haloperidol to the anticancer agent vinblastine and the Alzheimer's therapeutic donepezil [5] [2]. The structural adaptability of this heterocycle permits extensive derivatization at multiple positions (N1, C2, C3, C4, C6), enabling medicinal chemists to fine-tune pharmacokinetic properties and target selectivity.
Table 1: Therapeutic Applications of Representative Piperidine-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Features | Molecular Target |
---|---|---|---|
Vinblastine | Anticancer | Catharanthus alkaloid with piperidine | Tubulin |
Raloxifene | SERM (Breast cancer) | Benzothiophene with piperidine | Estrogen receptor |
Donepezil | Anti-Alzheimer | Indanone-benzylpiperidine | Acetylcholinesterase |
Haloperidol | Antipsychotic | Butyrophenone with piperidine | Dopamine D₂ receptor |
Diphenidol | Antiemetic | Propiophenone with piperidine | Vestibular apparatus |
1-(1-Benzylpiperidin-3-yl)ethan-1-one (Chemical Formula: C₁₄H₁₉NO; PubChem CID: 21979008, 96610405) represents a structurally optimized derivative within the benzylpiperidine class [1] [3]. This molecule features three critical pharmacophoric elements: (1) a tertiary amine within the piperidine ring (pKa ~10.5), which is protonated at physiological pH to form cationic species capable of ionic interactions; (2) a benzyl group attached to the nitrogen, providing lipophilic character and enabling π-π stacking with aromatic residues in binding pockets; and (3) an acetyl group at the 3-position, which serves as a hydrogen bond acceptor and provides a synthetic handle for further derivatization. Computational studies indicate a calculated LogP of approximately 1.54, suggesting moderate lipophilicity conducive to blood-brain barrier penetration [8].
The stereochemistry at the C3 position significantly influences biological activity. The (S)-enantiomer (CID: 96610405) often exhibits distinct target binding characteristics compared to its (R)-counterpart or the racemic mixture [3]. Molecular modeling reveals that the benzyl group extends equatorially in the lowest energy conformation, positioning the acetyl group axially, creating a T-shaped topology that optimally fits the active sites of enzymes like acetylcholinesterase. This scaffold serves as a precursor to more complex molecules through transformations of the ketone functionality, including conversion to imines, oximes, or reduced alcohols, or via enolate alkylation. The hydrochloride hydrate form (CAS: 346694-73-3) demonstrates improved crystallinity and solubility (predicted aqueous solubility ~0.433 mg/mL) [8], facilitating pharmaceutical formulation. The compound's structural similarity to established pharmacophores is evident when compared to acetylcholinesterase inhibitors like donepezil, which contains the critical 1-benzylpiperidine motif linked to an indanone system rather than a simple acetyl group [6].
The investigation of 1-benzylpiperidin-3-one derivatives emerged prominently in the late 20th century as structural analogs of naturally occurring piperidine alkaloids like piperine (from black pepper) and pharmacological agents like the acetylcholinesterase inhibitor donepezil. Synthetic routes to these compounds evolved significantly alongside advancements in heterocyclic chemistry. Early methods relied on direct N-alkylation of piperidin-3-one with benzyl halides, but suffered from over-alkylation and poor stereocontrol [4]. Modern catalytic methods, particularly transition metal-catalyzed hydrogenation, revolutionized their synthesis. Beller's group developed heterogeneous cobalt catalysts (using titanium nanoparticles and melamine) for pyridine hydrogenation, enabling acid-free conversion to piperidines in aqueous media—a greener approach applicable to benzyl-protected precursors [5].
Table 2: Evolution of Synthetic Approaches to Benzylpiperidinone Derivatives
Synthetic Era | Key Methodology | Advantages | Limitations |
---|---|---|---|
Classical (Pre-2000) | N-alkylation of piperidinones | Simple reagents | Low stereoselectivity, over-alkylation |
Transition Metal Catalysis (2000-2010) | Ru/Ni-catalyzed hydrogenation | Improved yields, functional group tolerance | High pressure/temperature requirements |
Modern Organocatalysis (2010-Present) | Enantioselective organocatalytic methods | Excellent stereocontrol, mild conditions | Narrow substrate scope |
Contemporary (Present) | Palladium-catalyzed chemoselective hydrogenation | Tunable chemoselectivity, multi-step cascades | Catalyst cost and sensitivity |
The development of chemoselective hydrogenation protocols proved crucial for synthesizing substituted derivatives. Usuki's palladium-catalyzed sequential Suzuki-Miyaura coupling/hydrogenation enabled one-pot synthesis of complex analogs under mild conditions, demonstrating particular utility in synthesizing Alzheimer's drug candidates [5]. Concurrently, structure-activity relationship (SAR) studies revealed that electron-withdrawing substituents (e.g., -F, -CF₃) on the benzyl ring enhanced binding to neurological targets like acetylcholinesterase. This discovery spurred the synthesis of fluorinated analogs via Glorius's rhodium(I)/pinacol borane dearomatization method and palladium-catalyzed hydrogenation techniques, yielding fluorinated piperidines with enhanced metabolic stability and target affinity [5]. The benzylpiperidinyl acetophenone scaffold gained further pharmacological relevance as a synthetic intermediate for radiolabeled probes. For instance, ¹⁸F-labeled 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-ones were developed for positron emission tomography (PET) imaging of acetylcholinesterase distribution in the brain, although metabolic defluorination limited their in vivo utility [9]. Contemporary research focuses on incorporating this scaffold into multitarget-directed ligands, particularly for neurodegenerative diseases, leveraging its inherent affinity for cholinesterases and capacity for structural hybridization with other pharmacophores like coumarins and flavonoids [6] [7].
Table 3: Key Derivatives of 1-(1-Benzylpiperidin-3-yl)ethan-1-one in Pharmacological Research
Derivative Structure | Biological Activity | Key Findings | Reference |
---|---|---|---|
Fluorinated benzyl analogs | AChE inhibition | Enhanced metabolic stability and BBB penetration | [5] |
¹⁸F-labeled indolylpropanones | PET imaging probes | Selective AChE binding but metabolic defluorination | [9] |
Coumarin-3-carboxamides with N-benzylpiperidine | Dual AChE/BuChE inhibition | 46-fold higher AChE potency than donepezil | [7] |
Indole-benzylpiperidine conjugates | Cholinesterase inhibition | IC₅₀ values down to 0.30 µM (AChE) | [7] |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0